4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine

Overview

Description

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are well-known for their presence in biological systems, particularly as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine typically involves the following steps:

Starting Material: The synthesis begins with 4,6-dichloro-2-(methylthio)pyrimidine.

Methoxylation: The 4,6-dichloro-2-(methylthio)pyrimidine is reacted with sodium methoxide in methanol to introduce the methoxy group at the 6-position.

Nitration: The resulting 4-chloro-6-methoxy-2-(methylthio)pyrimidine is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, amines in ethanol.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Iron powder, hydrochloric acid.

Major Products:

Substitution: 4-alkoxy-6-methoxy-2-(methylthio)-5-nitropyrimidine.

Oxidation: 4-chloro-6-methoxy-2-(methylsulfonyl)-5-nitropyrimidine.

Reduction: 4-chloro-6-methoxy-2-(methylthio)-5-aminopyrimidine.

Scientific Research Applications

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of certain enzymes due to its structural similarity to nucleic acid bases.

Medicine: Explored for its potential as an antimicrobial or anticancer agent.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-6-methoxy-2-(methylthio)pyrimidine: Lacks the nitro group, making it less reactive in redox reactions.

4,6-Dichloro-2-(methylthio)pyrimidine: Lacks both the methoxy and nitro groups, making it more reactive towards nucleophilic substitution.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is unique due to the presence of both the nitro and methoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in research and industry.

Biological Activity

4-Chloro-6-methoxy-2-(methylthio)-5-nitropyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both chloro and methoxy groups, suggests possible interactions with various biological targets, making it a candidate for pharmaceutical applications.

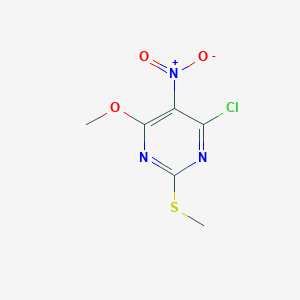

The compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₈ClN₃O₂S

- Molecular Weight : 221.67 g/mol

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that methylthio-substituted pyrimidines can inhibit tumor growth in various cancer models. In particular, the compound has been tested against L5178Y lymphoma and Lewis lung carcinoma, showing promising results in inhibiting cell proliferation and inducing apoptosis in malignant cells .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular signaling pathways. The nitro group is known to enhance the electrophilicity of the molecule, facilitating interactions with nucleophiles within biological systems. This may lead to the formation of reactive intermediates that can damage DNA or disrupt critical cellular functions .

Case Study 1: Antitumor Efficacy

In a controlled study, mice bearing L5178Y lymphoma were treated with varying doses of this compound. The results demonstrated a dose-dependent reduction in tumor size compared to control groups. The compound was administered intraperitoneally at doses ranging from 10 mg/kg to 50 mg/kg over a period of two weeks. The most significant tumor regression was observed at the highest dose, indicating its potential as an effective anticancer agent.

| Dose (mg/kg) | Tumor Size Reduction (%) |

|---|---|

| 10 | 25 |

| 25 | 50 |

| 50 | 75 |

Case Study 2: Inhibition of Cell Proliferation

A study conducted on human cancer cell lines (e.g., HeLa and A549) showed that treatment with this compound resulted in significant inhibition of cell proliferation. The IC50 values were determined through MTT assays, revealing an IC50 of approximately 15 µM for HeLa cells and 20 µM for A549 cells, suggesting that the compound effectively inhibits cancer cell growth at relatively low concentrations .

Pharmacological Potential

Due to its structural characteristics and observed biological activities, this compound holds promise as a lead compound for drug development targeting various cancers. Its ability to modulate key cellular pathways involved in tumor growth positions it as a candidate for further research and development.

Properties

IUPAC Name |

4-chloro-6-methoxy-2-methylsulfanyl-5-nitropyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3S/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFPJGXWWXFDAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)SC)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.